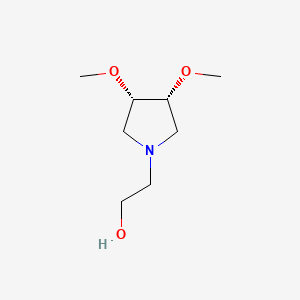
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The reaction conditions often include the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. It is used in the synthesis of bioactive molecules with target selectivity, particularly in the field of medicinal chemistry . Its unique structure allows for the exploration of pharmacophore space and contributes to the stereochemistry of the molecule . Additionally, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways . The pyrrolidine ring plays a crucial role in binding to enantioselective proteins, leading to different biological profiles of drug candidates . This interaction is influenced by the stereogenicity of the carbons and the spatial orientation of substituents .
Comparaison Avec Des Composés Similaires
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their biological activity and physicochemical properties . The unique aspects of this compound include its specific stereochemistry and the presence of methoxy groups, which contribute to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C8H17NO3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO3/c1-11-7-5-9(3-4-10)6-8(7)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+ |
Clé InChI |
QYSRQLARIKSLLN-OCAPTIKFSA-N |
SMILES isomérique |
CO[C@@H]1CN(C[C@@H]1OC)CCO |
SMILES canonique |
COC1CN(CC1OC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
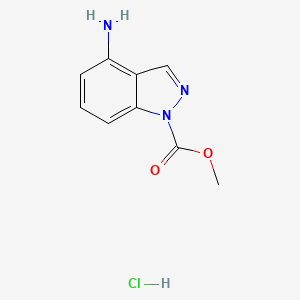

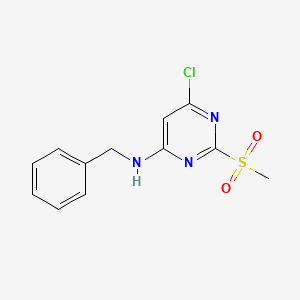
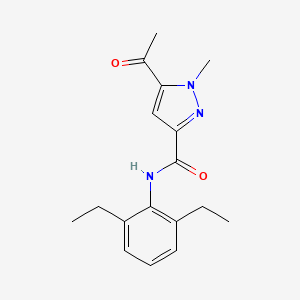
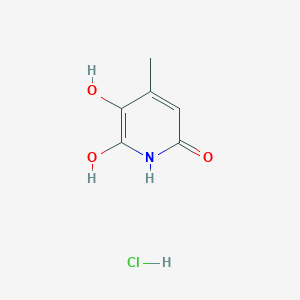
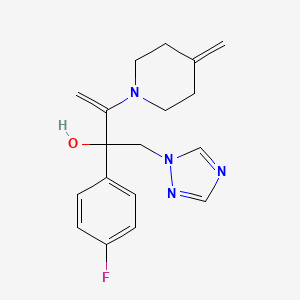
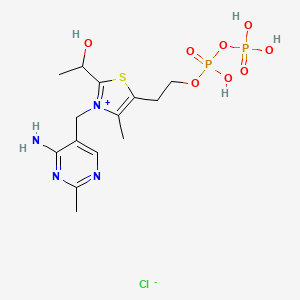
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
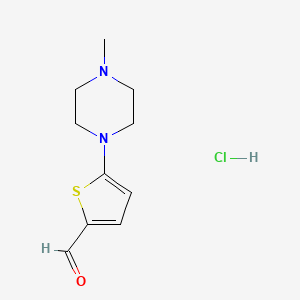

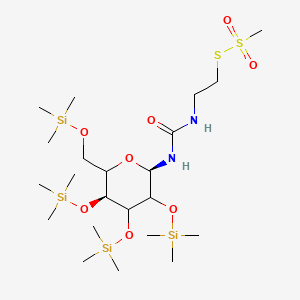
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
